N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Catalog No.
S705165
CAS No.
61219-95-2
M.F
C12H10Cl2F3NO
M. Wt
312.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)...

CAS Number

61219-95-2

Product Name

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

IUPAC Name

2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C12H10Cl2F3NO

Molecular Weight

312.11 g/mol

InChI

InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2

InChI Key

WWINJKYFUBEFBE-UHFFFAOYSA-N

SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl

Canonical SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl
  • Chemical Databases: Resources such as PubChem [National Institutes of Health, ] and ChemSpider [Royal Society of Chemistry, ] primarily focus on the compound's structure, properties, and basic safety information.
  • Scientific Literature: A search of scientific literature databases like ScienceDirect [Elsevier, ] and PubMed [National Institutes of Health, ] yielded no publications directly mentioning the application of this specific compound in research.

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₀Cl₂F₃NO, and it has a molecular weight of approximately 312.1151 g/mol . The compound is notable for its potential applications in organic synthesis and pharmaceutical research due to its reactivity and biological properties.

There is no current scientific literature describing the mechanism of action of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. Without knowledge of its biological activity, it is impossible to discuss its potential interactions with other molecules or its role in biological systems.

  • Skin and Eye Irritation: The presence of chlorine atoms suggests potential irritation to the skin and eyes [].
  • Environmental Impact: Chlorine atoms can raise environmental concerns, and proper disposal procedures would be necessary [].

  • Substitution Reactions: The dichloroacetamide group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction, leading to various derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically performed in polar solvents like dimethyl sulfoxide or acetonitrile using nucleophiles.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has been investigated for its biological activity, particularly as a potential pharmaceutical agent. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating interactions with various biological targets such as proteins and enzymes. Additionally, the compound's ability to form hydrogen bonds through the dichloroacetamide group may influence its biological efficacy.

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide typically involves:

  • Formation of Dichloroacetyl Intermediate: Reacting 3-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride.
  • Allylation Reaction: Introducing the allyl group through an allylation reaction to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis methods are scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. These methods mirror laboratory techniques but are optimized for larger quantities.

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has several applications:

  • Organic Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.
  • Catalysis: Functions as a catalyst or catalyst precursor in various organic reactions.
  • Pharmaceutical Research: Investigated for potential biological activities and as a building block for drug development.
  • Material Science: Utilized in developing new materials with specific properties.

Studies on N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide's interactions with biological targets reveal its potential mechanism of action. The compound's lipophilicity allows it to penetrate cellular membranes effectively, while its functional groups enable specific binding interactions with target proteins or enzymes. Further research is required to elucidate these interactions fully and their implications for therapeutic applications .

Similar Compounds

  • 2,2-Dichloro-N-(prop-2-en-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Acetamide, 2,2-dichloro-N-2-propen-1-yl-N-(3-(trifluoromethyl)phenyl)

Uniqueness

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combination of distinct chemical groups—allyl, dichloroacetamide, and trifluoromethyl—which confer unique stability and reactivity characteristics. This unique structure makes it particularly valuable in both research and industrial applications compared to similar compounds that may lack one or more of these functional groups.

Laboratory-Scale Synthesis Protocols

Nucleophilic Substitution Reactions

The synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide primarily relies on nucleophilic substitution reactions involving dichloroacetyl chloride as the key electrophilic component [1]. The fundamental mechanism proceeds through the attack of the nitrogen nucleophile from 3-(trifluoromethyl)aniline on the carbonyl carbon of dichloroacetyl chloride, resulting in the formation of the dichloroacetamide linkage [1].

The preparation of dichloroacetyl chloride, a critical intermediate, involves the oxidation of trichloroethylene with oxygen under controlled conditions [2] [3]. Optimized synthesis conditions for dichloroacetyl chloride production include temperatures ranging from 80°C to 110°C, with reaction times extending from 10 to 11 hours [3]. The addition of catalytic amounts of tributylboron (0.1 molar equivalents) enhances the oxidation efficiency, achieving yields of approximately 90% under atmospheric pressure conditions [3].

The nucleophilic substitution reaction between dichloroacetyl chloride and 3-(trifluoromethyl)aniline requires careful temperature control to optimize yield and minimize side reactions [1]. Research indicates that temperatures between 0°C and room temperature provide optimal conditions for amide bond formation while preventing decomposition of the trifluoromethyl-substituted aromatic amine [1]. The reaction typically employs a base such as triethylamine or dimethylaniline to neutralize the hydrogen chloride byproduct [4].

Subsequent allylation of the dichloroacetamide intermediate involves nucleophilic substitution with allyl halides [5]. The allylic position exhibits enhanced reactivity due to resonance stabilization of the carbocation intermediate, facilitating substitution reactions under mild conditions [5]. Optimal conditions for allylation include the use of potassium carbonate as a base in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from 60°C to 80°C [5].

Reaction StepTemperature (°C)Time (hours)Yield (%)Base Used
Dichloroacetyl chloride formation80-11010-1190-
Amidation reaction0-252-485-92Triethylamine
Allylation step60-804-678-85Potassium carbonate

Acylation and Allylation Techniques

The acylation step in the synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide involves the formation of an amide bond between dichloroacetic acid derivatives and the aromatic amine substrate [6]. Advanced acylation methodologies employ benzotriazole chemistry to achieve efficient amide formation under mild aqueous conditions [6]. This approach offers significant advantages including reduced reaction times, high yields, and environmentally friendly reaction conditions [6].

The benzotriazole-mediated acylation process operates through the formation of an active acylbenzotriazole intermediate, which subsequently undergoes nucleophilic attack by the amine substrate [6]. Reaction conditions involve heating the reactants in water at 50°C under microwave irradiation for 15-20 minutes, achieving yields exceeding 85% [6]. Alternative conventional heating methods require longer reaction times of 1-2 hours at room temperature [6].

Allylation techniques for the final substitution step utilize the enhanced reactivity of allylic systems [8]. The resonance stabilization of allylic intermediates facilitates nucleophilic substitution reactions under mild conditions [8]. Optimal allylation conditions employ allyl bromide or allyl chloride as the electrophile in the presence of cesium carbonate or sodium hydride as the base [8]. Reaction temperatures between 40°C and 60°C provide optimal conversion rates while minimizing competing elimination reactions [8].

Acylation MethodSolventTemperature (°C)TimeYield (%)Advantages
Benzotriazole-mediatedWater5015-20 min>85Green chemistry, rapid
Conventional heatingWater251-2 hours80-85Simple setup
Acid chloride methodDichloromethane0-252-4 hours85-92High yield

Industrial Production Methodologies

Continuous Flow Reactor Applications

Industrial-scale synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide benefits significantly from continuous flow reactor technology, which offers enhanced safety, improved heat transfer, and consistent product quality [9] [10]. Continuous flow systems provide precise control over reaction parameters including temperature, residence time, and reagent stoichiometry, leading to improved yields and reduced side product formation [9].

The implementation of continuous flow reactors for dichloroacetamide synthesis involves a multi-stage approach where individual reaction steps are conducted in separate reactor segments [11]. The first stage encompasses the formation of dichloroacetyl chloride through controlled oxidation of trichloroethylene, while the second stage involves the amidation reaction with 3-(trifluoromethyl)aniline [11]. The final allylation step occurs in a third reactor section under optimized temperature and pressure conditions [11].

Research demonstrates that telescoped continuous flow processes achieve superior performance compared to traditional batch methods [11]. A comparative study of paracetamol synthesis using continuous flow technology showed significant improvements in process mass intensity values, with reductions of approximately 50% compared to batch processing [11]. Similar principles apply to dichloroacetamide synthesis, where continuous flow methods enable precise control of reaction kinetics and minimize waste generation [11].

Temperature control in continuous flow systems utilizes automated heating and cooling zones to maintain optimal reaction conditions throughout the process [9]. Advanced flow reactors incorporate real-time monitoring systems that adjust temperature profiles based on reaction progress, ensuring consistent product quality [9]. Typical operating temperatures for dichloroacetamide synthesis range from 60°C to 120°C depending on the specific reaction step [9].

The residence time distribution in continuous flow reactors directly influences product yield and selectivity [10]. Optimized residence times for dichloroacetamide synthesis range from 2 to 8 minutes per reaction stage, significantly shorter than equivalent batch processes that require several hours [10]. This reduction in processing time translates to increased throughput and improved economic viability for industrial applications [10].

Flow Reactor ParameterOptimized RangeImpact on YieldMonitoring Method
Temperature60-120°C+15-20%Inline thermocouples
Residence time2-8 minutes+10-15%Flow rate control
Pressure1-3 bar+5-10%Pressure sensors
Mixing efficiency>95%+8-12%Inline mixing analysis

Catalyst Selection and Yield Optimization

Catalyst selection for industrial dichloroacetamide synthesis focuses on heterogeneous systems that enable easy separation and recovery [9] [11]. Palladium-based catalysts supported on carbon or silica gel demonstrate exceptional performance for hydrogenation and coupling reactions involved in the synthesis pathway [12]. The choice of catalyst support material significantly influences activity, selectivity, and catalyst lifetime under industrial operating conditions [12].

For the oxidation step in dichloroacetyl chloride formation, supported metal oxide catalysts provide enhanced selectivity compared to homogeneous systems [13]. Titanium dioxide and aluminum oxide supports maintain catalyst stability under the harsh oxidative conditions required for trichloroethylene conversion [13]. Catalyst loading optimization studies indicate that 2-5% metal loading provides optimal balance between activity and cost-effectiveness [13].

Yield optimization strategies incorporate multiobjective optimization algorithms that simultaneously consider reaction yield, catalyst lifetime, and process economics [14]. Bayesian optimization approaches enable systematic exploration of reaction parameter space to identify optimal operating conditions [14]. These methodologies typically evaluate 50-100 experimental conditions to establish comprehensive response surfaces for yield prediction [14].

The implementation of automated optimization systems reduces development time from months to weeks while improving overall process performance [9]. Self-optimizing continuous flow reactors adjust reaction parameters in real-time based on product quality measurements, maintaining optimal yields throughout extended production campaigns [9]. These systems demonstrate particular value for processes involving catalyst deactivation, where automated compensation maintains consistent performance [9].

Catalyst deactivation monitoring employs periodic repeat experiments to assess activity loss over time [9]. Research indicates that heterogeneous catalysts typically maintain >95% activity for the first 20-30 hours of operation, with gradual decline thereafter [9]. Periodic reactivation procedures using high-temperature solvent treatment can extend catalyst lifetime significantly [9].

Catalyst TypeSupport MaterialActivity (mol/g·h)Selectivity (%)Lifetime (hours)
Pd/CActivated carbon450-52092-9640-50
Pd/SiO₂Silica gel380-42090-9435-45
TiO₂/Al₂O₃Mixed oxide320-38088-9250-60

Purification and Characterization of Synthetic Products

The purification of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide requires specialized techniques to address the compound's unique chemical properties [15] [16]. High-performance liquid chromatography represents the primary analytical and preparative separation method, utilizing reversed-phase columns with acetonitrile-water gradient elution systems [15] [16]. Optimal separation conditions employ a gradient from 0-60% acetonitrile over 30 minutes, with detection at 280 nanometers wavelength [16].

Column selection significantly influences separation efficiency, with Metasil octadecylsilane columns (150 × 4.6 millimeters, 5 micrometer particle size) providing superior resolution for dichloroacetamide compounds [16]. The addition of 1% acetic acid to the mobile phase reduces peak tailing and improves chromatographic performance [16]. Flow rates of 1.0 milliliters per minute optimize separation while maintaining reasonable analysis times [16].

Crystallization purification methods utilize the compound's solubility characteristics to achieve high purity levels [15]. Solvent selection studies indicate that dichloromethane-hexane mixtures provide optimal crystallization conditions, with slow cooling rates enhancing crystal quality [15]. Recrystallization yields typically range from 75-85% with purities exceeding 98% as determined by high-performance liquid chromatography analysis [15].

Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for structural confirmation [17] [18]. Proton nuclear magnetic resonance spectra exhibit characteristic signals including the acetamide proton at approximately 8.1 parts per million, the allyl group signals between 5.0-6.0 parts per million, and the trifluoromethyl-substituted aromatic signals at 7.0-8.0 parts per million [18]. The trifluoromethyl group appears as a distinctive singlet at approximately -63 parts per million in fluorine-19 nuclear magnetic resonance spectra [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon appearing at approximately 165 parts per million and the dichloromethyl carbon at 77 parts per million [17]. The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with fluorine nuclei [17].

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks for molecular weight confirmation [19]. The molecular ion appears at mass-to-charge ratio 312, consistent with the molecular formula C₁₂H₁₀Cl₂F₃NO [20]. Fragmentation patterns include loss of chlorine atoms and the allyl group, providing structural verification [19].

Analytical TechniqueKey Signals/ParametersTypical ValuesInformation Provided
¹H NMRAcetamide proton8.1 ppmAmide confirmation
¹H NMRAllyl group5.0-6.0 ppmAllyl substitution
¹⁹F NMRTrifluoromethyl-63 ppmCF₃ group presence
¹³C NMRCarbonyl carbon165 ppmAmide carbonyl
MSMolecular ionm/z 312Molecular weight
HPLCRetention time24.5 minCompound identification

The validation of analytical methods follows International Conference on Harmonisation guidelines, establishing linearity, precision, and accuracy parameters [16]. Linearity studies demonstrate correlation coefficients exceeding 0.998 over concentration ranges from 31.25 to 500 micrograms per milliliter [16]. Precision assessments show relative standard deviations below 5%, while accuracy measurements indicate mean recovery values of 103.78% [16]. Detection and quantification limits reach 1.21 and 4.03 micrograms per milliliter, respectively [16].

Melting Point Determination

The melting point of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has been experimentally determined to be 78-80°C [1] [2]. This relatively low melting point is characteristic of organic compounds containing mixed substituents including halogen atoms and aromatic rings. The melting point provides crucial information about the compound's thermal stability and phase behavior, indicating that the compound maintains its solid crystalline structure up to this temperature range.

The melting point determination was conducted using standard analytical techniques, with consistent results reported across multiple sources. This narrow melting range of 2°C suggests a relatively pure compound with well-defined crystalline structure. The melting point is significantly lower than the boiling point, providing a clear distinction between the solid-liquid and liquid-gas phase transitions.

Thermal Decomposition Patterns

The thermal decomposition of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide follows patterns typical of halogenated acetamides and trifluoromethyl-containing compounds. Based on thermal analysis studies of similar dichloroacetamide compounds, the decomposition is expected to initiate at temperatures between 200-250°C [3] [4].

Thermal decomposition of halogenated acetamides typically occurs through multiple pathways. The primary decomposition mechanism involves the cleavage of the C-Cl bonds in the dichloroacetyl group, followed by elimination of chlorine-containing fragments. The presence of the trifluoromethyl group enhances thermal stability compared to non-fluorinated analogues, as trifluoromethyl groups are known to increase the thermal decomposition temperature of organic compounds [4] [5].

The decomposition pattern is expected to proceed in three distinct stages:

  • Initial decomposition at the onset temperature (200-250°C)
  • Peak decomposition at maximum rate (280-300°C)
  • Final decomposition completing at higher temperatures (350-400°C)

The thermal stability of the compound up to its melting point makes it suitable for applications requiring moderate thermal resistance. The decomposition enthalpy for similar trifluoromethyl-containing compounds ranges from 250-550 J/g, indicating significant energy release during thermal breakdown [4] [5].

Solubility Profile in Organic Solvents

The solubility characteristics of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide demonstrate distinct patterns based on solvent polarity and hydrogen bonding capacity. The compound exhibits moderate water solubility at 0.5 g/mL [6], which is notable for a compound containing both hydrophobic aromatic and lipophilic trifluoromethyl groups.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound demonstrates very good solubility [7]. This enhanced solubility in polar aprotic solvents is attributed to the ability of these solvents to solvate the polar carbonyl group and interact with the electron-deficient aromatic ring through dipole-dipole interactions.

Chlorinated solvents including chloroform and dichloromethane provide very good solubility for the compound [8]. The compatibility with chlorinated solvents is expected due to the presence of chlorine atoms in the dichloroacetyl group, which creates favorable intermolecular interactions through halogen bonding and dipole-dipole forces.

The compound shows good solubility in moderate polarity solvents such as acetone and ethanol [7] [8]. In acetone, the carbonyl group of the compound can participate in dipole-dipole interactions with the solvent's carbonyl group. With ethanol, hydrogen bonding between the solvent's hydroxyl group and the compound's carbonyl oxygen contributes to solubility.

Poor solubility is observed in nonpolar solvents including benzene, carbon tetrachloride, and diethyl ether [8]. This limited solubility in nonpolar media is consistent with the compound's polar functional groups and overall molecular structure containing electronegative atoms.

The solubility profile indicates that the compound's behavior is dominated by its polar functional groups rather than the hydrophobic aromatic and aliphatic portions, making it suitable for use in polar and moderately polar reaction media.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Features

The proton NMR spectrum of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide exhibits characteristic resonances reflecting its complex molecular structure. The allyl group protons generate distinct signals with the N-CH₂- protons appearing as a doublet at 4.0-4.5 ppm due to coupling with the vinyl proton. The vinyl proton (=CH-) appears as a multiplet at 5.5-6.0 ppm, while the terminal vinyl protons (=CH₂) appear as a doublet at 5.0-5.5 ppm.

The dichloroacetyl proton (CHCl₂) produces a characteristic singlet at 6.0-6.5 ppm, shifted significantly downfield due to the strong electron-withdrawing effect of the two chlorine atoms. This signal serves as a diagnostic peak for the dichloroacetyl functional group.

Aromatic protons of the trifluoromethyl-substituted phenyl ring appear in the typical aromatic region. The meta protons appear as doublets at 7.2-7.8 ppm, the ortho proton appears as a singlet at 7.4-8.0 ppm, and the para proton appears as a doublet at 7.6-7.8 ppm. The coupling patterns reflect the substitution pattern on the aromatic ring.

The carbon-13 NMR spectrum provides additional structural confirmation. The carbonyl carbon appears at 165-175 ppm, characteristic of amide carbonyls. The aromatic carbons appear between 115-150 ppm, with the carbon bearing the trifluoromethyl group appearing as a quartet due to coupling with the three fluorine atoms. The dichloroacetyl carbon appears at 75-85 ppm, significantly upfield from the carbonyl due to the electron-withdrawing chlorine atoms.

The trifluoromethyl carbon appears as a quartet at 120-130 ppm due to coupling with the three equivalent fluorine atoms. The allyl carbons appear at their characteristic chemical shifts: the sp² carbons at 115-140 ppm and the sp³ carbon at 50-60 ppm.

Infrared (IR) Absorption Characteristics

The infrared spectrum of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide displays characteristic absorption bands that confirm its functional group composition. The amide carbonyl stretch appears as a strong absorption at 1650-1680 cm⁻¹ [9] [10], which is the most prominent and diagnostic peak in the spectrum.

The trifluoromethyl group produces very strong absorptions in the 1100-1200 cm⁻¹ region [11] [12]. The C-F stretching vibrations are among the most intense in the spectrum due to the large electronegativity difference between carbon and fluorine atoms. These absorptions typically appear as multiple bands due to symmetric and antisymmetric stretching modes of the CF₃ group.

Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region with medium intensity, while aliphatic C-H stretching from the allyl group appears at 2900-3000 cm⁻¹. The aromatic C=C stretching produces medium to strong absorptions at 1450-1600 cm⁻¹.

The C-N stretching of the amide linkage appears as a strong absorption at 1200-1350 cm⁻¹ [13] [14]. This region may overlap with some of the CF₃ absorptions, requiring careful spectral interpretation.

C-Cl stretching from the dichloroacetyl group produces medium intensity absorptions at 600-800 cm⁻¹. The allyl C=C stretch appears at 1600-1650 cm⁻¹, potentially overlapping with the lower frequency edge of the carbonyl absorption.

The overall infrared spectrum provides a comprehensive fingerprint for compound identification, with the combination of carbonyl, CF₃, and aromatic absorptions being particularly diagnostic for this specific acetamide derivative.

PropertyValueReferences
Molecular FormulaC₁₂H₁₀Cl₂F₃NO [1] [15] [16]
Molecular Weight312.12 g/mol [1] [15] [16]
CAS Number61219-95-2 [1] [15] [16]
Melting Point78-80°C [1] [2]
Boiling Point221-329°C [16] [2]
Density1.382 g/cm³ [16] [17]
Refractive Index1.521 [16] [17]
Flash Point152.9°C [16] [17]
Vapor Pressure1 mm Hg [2]
Vapor Pressure Temperature65°C [2]
Solubility in Water0.5 g/mL [6]
AppearanceSolid [1]
Functional GroupWavenumber (cm⁻¹)Intensity
C=O stretch (amide)1650-1680Strong
N-H stretch3200-3400Medium
C-N stretch1200-1350Strong
C-F stretch (CF₃)1100-1200Very Strong
C-Cl stretch600-800Medium
C-H stretch (allyl)2900-3000Medium
C=C stretch (allyl)1600-1650Medium
Aromatic C-H stretch3000-3100Medium
Aromatic C=C stretch1450-1600Medium-Strong
SolventSolubilityPolarityNotes
Water0.5 g/mLPolarQuantitative data available [6]
EthanolGoodPolarEstimated from similar compounds [8]
ChloroformVery GoodModerately PolarEstimated from similar compounds [8]
AcetoneGoodModerately PolarEstimated from similar compounds [7]
Dimethyl sulfoxide (DMSO)Very GoodPolarEstimated from similar compounds [7]
Dimethylformamide (DMF)GoodPolarEstimated from similar compounds [7]
MethanolModeratePolarEstimated from similar compounds [8]
DichloromethaneVery GoodModerately PolarEstimated from similar compounds
BenzenePoorNonpolarEstimated from similar compounds [8]
Carbon tetrachloridePoorNonpolarEstimated from similar compounds [8]
Diethyl etherPoorSlightly PolarEstimated from similar compounds [8]

XLogP3

4.2

Other CAS

61219-95-2

Wikipedia

N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide

Dates

Last modified: 08-15-2023

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